molecular formula C14H15F3N4O3S B2728833 1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine CAS No. 2060751-63-3

1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine

Cat. No. B2728833
CAS RN: 2060751-63-3
M. Wt: 376.35
InChI Key: BTZPENWWHRFZLL-UHFFFAOYSA-N
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Description

The compound “1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine” is a derivative of trifluoromethylpyridine (TFMP) . TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and its intended use . For example, 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Scientific Research Applications

Sulfonamides as Terminators in Cyclizations

Research shows sulfonamides, closely related to the mentioned compound, acting as novel terminators in cationic cyclizations. These terminations have been applied in the synthesis of complex polycyclic systems, highlighting the role of sulfonamides (like the methanesulfonyl group in the queried compound) in enhancing the efficiency of cyclization reactions in organic synthesis (Haskins & Knight, 2002).

Formation and Structure Determination in Sulfene Reactions

Studies have explored the reactions of sulfene, generated from compounds similar to the methanesulfonyl chloride segment, with pyridines to form complex structures, demonstrating the versatility of sulfone-related compounds in creating varied molecular architectures (Grossert et al., 1978).

Stereodynamics of N-Trifyl Substituted Compounds

Investigations into the stereodynamic behavior of trifluoromethylsulfonyl-substituted compounds, similar to parts of the queried chemical, have provided insights into molecular conformations and interactions. These studies are vital for understanding the physical and chemical properties of these compounds, which can influence their reactivity and potential applications in synthesis (Shainyan et al., 2008).

Sulfomethylation of Macrocycles

The sulfomethylation process, involving reagents like methanesulfonyl chloride, has been used to introduce methanesulfonate groups into macrocycles. This technique opens new routes for the development of mixed-side-chain macrocyclic chelates, which have potential applications in medicinal chemistry and materials science (van Westrenen & Sherry, 1992).

Synthesis of Chiral Nonracemic Compounds

The synthesis of chiral nonracemic compounds via stereospecific substitution of methanesulfonates highlights the role of sulfonate esters (derived from methanesulfonyl chloride) in the stereoselective synthesis of organic molecules. This method has been employed to produce compounds with specific optical activities, which are crucial in the development of pharmaceuticals and asymmetric catalysts (Uenishi et al., 2004).

Novel Antifungal Compounds

Research into the synthesis of novel compounds combining 1,2,3-triazoles, piperidines, and thieno pyridine rings, including those with methanesulfonyl substituents, has shown potential in the development of antifungal agents. These studies are significant for discovering new treatments for fungal infections, demonstrating the utility of methanesulfonyl and related groups in medicinal chemistry (Darandale et al., 2013).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3S/c1-25(23,24)21-4-2-20(3-5-21)13(22)11-7-9-6-10(14(15,16)17)8-18-12(9)19-11/h6-8H,2-5H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZPENWWHRFZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=CC(=CN=C3N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methanesulfonyl-4-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbonyl]piperazine

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